N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a benzofuran-derived compound featuring a 3,4-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a 2-methylpropanamide moiety at the 6-position. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The 3,4-dimethoxybenzoyl substituent introduces electron-donating groups that may enhance solubility and influence binding interactions with biological targets. The 2-methylpropanamide side chain contributes steric bulk, which could modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-8-16-13(3)21(28-18(16)11-15)20(24)14-6-9-17(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGQEAKUNWVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxyacetophenone, under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 2-methylpropanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signaling Pathways: Influencing intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The target compound differs from analogs primarily in the substitution pattern of the benzoyl group. For example, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS: 929452-41-5) features a single 4-methoxy group on the benzoyl ring, whereas the target compound has 3,4-dimethoxy substitutions.
Amide Side Chain Modifications
The amide group in the target compound is 2-methylpropanamide (isobutyramide), whereas the analog in employs a 2,2-dimethylpropanamide (pivalamide) group.
Molecular and Physicochemical Properties
The table below summarizes key differences between the target compound and its closest analog:
Research Findings and Limitations
For instance, the dual methoxy groups may improve binding to targets requiring polar interactions, such as kinases or GPCRs. However, the lack of empirical studies necessitates further investigation into its synthesis, stability, and activity. Crystallographic tools like SHELX and ORTEP could aid in elucidating its three-dimensional conformation and intermolecular interactions.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique combination of functional groups, including a benzofuran moiety and a dimethoxybenzoyl group. These structural characteristics are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 920434-49-7 |
Antinociceptive Properties
Research indicates that compounds related to benzofurans exhibit significant antinociceptive (pain-relieving) effects. For instance, studies on similar derivatives have shown that they can be more potent than common analgesics like aspirin and acetaminophen, demonstrating a potential for therapeutic applications in pain management. Specifically, one derivative was reported to be 15 to 100 times more potent than aspirin in various models of nociception in mice .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve several pathways:
- Receptor Interaction : The compound may bind to specific receptors involved in pain signaling pathways, potentially modulating neurotransmitter release.
- Enzyme Inhibition : It is hypothesized that the compound might inhibit enzymes that play a role in inflammatory processes or pain signaling.
- Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation and pain response.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the benzofuran class. For example:
- Antinociceptive Studies : In one study, a derivative demonstrated significant antinociceptive activity across multiple routes of administration (intraperitoneal, subcutaneous) but was ineffective when administered orally. This suggests the need for further investigation into its pharmacokinetics and bioavailability .
- Structural Analog Studies : The structural analogs of this compound have been shown to interact with serotonin pathways, indicating that serotoninergic mechanisms might play a role in its analgesic effects .
- Therapeutic Index Evaluation : Advanced methods like X-ray fluorescence have been proposed for evaluating the binding affinities of such compounds to various receptors, which could help estimate their therapeutic index and guide drug development efforts .
Q & A
Q. What are the validated synthetic routes for N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide, and how are intermediates characterized?
A multi-step synthesis typically involves:
- Step 1: Formation of the benzofuran core via [3,3]-sigmatropic rearrangement or cyclization of substituted phenols .
- Step 2: Introduction of the 3,4-dimethoxybenzoyl group using Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., NaH/THF at 0°C) .
- Step 3: Amidation with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) .
Characterization: Intermediates are monitored via TLC and purified via column chromatography. Final products are validated using H/C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure compound stability during storage and handling?
- Storage: Store at −18°C in amber vials to prevent photodegradation. Use silanized glassware (5% DMDCS in toluene) to minimize adsorption losses .
- Handling: Avoid repeated freeze-thaw cycles. For aqueous solutions, add stabilizers like NHF (1 M) to prevent hydrolysis .
Q. What analytical methods are recommended for purity assessment?
- Primary: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water:methanol with 0.1% formic acid) .
- Secondary: LC-MS/MS for trace impurity profiling, with internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can structural modifications optimize target binding affinity while minimizing off-target effects?
- Strategy: Perform SAR studies by systematically varying substituents:
- Replace the 3-methyl group on benzofuran with bulkier alkyl chains to enhance hydrophobic interactions .
- Modify the 3,4-dimethoxybenzoyl moiety to assess electronic effects (e.g., replace methoxy with halogens) .
- Validation: Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition IC) .
Q. How to resolve discrepancies between in vitro and in vivo activity data?
- Key Factors:
- Bioavailability: Assess logP (via shake-flask method) and aqueous solubility. Poor absorption may require prodrug strategies .
- Metabolism: Use liver microsome assays (human/rat) to identify major metabolites (e.g., demethylation of methoxy groups) .
- Experimental Design: Compare pharmacokinetic profiles (C, AUC) between oral and intravenous administration in rodent models .
Q. What methods are suitable for quantifying this compound in complex biological matrices?
- Extraction: Solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol/water. Elute with 2-propanol:NHOH (9:1) .
- Quantification: UPLC-MS/MS in MRM mode, using deuterated internal standards (e.g., -triclosan) to normalize recovery rates .
Q. How to investigate degradation pathways under physiological conditions?
Q. What strategies can address contradictory data in receptor-binding assays?
- Controls: Include competitive ligands (e.g., atrazine-d) to validate assay specificity .
- Replicate Design: Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
- Statistical Analysis: Apply Bland-Altman plots to assess inter-method variability .
Methodological Best Practices
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Data Validation: Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
